4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of Substituents: The methoxyphenyl and trifluorophenyl groups are introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1,2,3-thiadiazole: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
N-(3,4,5-Trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of both methoxyphenyl and trifluorophenyl groups in 4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)-1,2,3-thiadiazole-5-carboxamide imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(3,4,5-trifluorophenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2S/c1-24-10-4-2-8(3-5-10)14-15(25-22-21-14)16(23)20-9-6-11(17)13(19)12(18)7-9/h2-7H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLFOCAMPDGSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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